molecular formula C12H20O4 B14696021 Heptanedioic acid, 2-methylene-, diethyl ester CAS No. 34762-19-1

Heptanedioic acid, 2-methylene-, diethyl ester

Cat. No.: B14696021
CAS No.: 34762-19-1
M. Wt: 228.28 g/mol
InChI Key: PNSRVQKIEKYGPJ-UHFFFAOYSA-N
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Description

Heptanedioic acid, 2-methylene-, diethyl ester is an organic compound with the molecular formula C11H18O4. It is a derivative of heptanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups, and one of the methylene groups is substituted with a methylene group. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptanedioic acid, 2-methylene-, diethyl ester can be synthesized through esterification reactions. One common method involves the reaction of heptanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion and obtain the diethyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The esterification reaction is followed by purification steps such as distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Heptanedioic acid, 2-methylene-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The methylene group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Heptanedioic acid derivatives.

    Reduction: Diethyl heptanediol.

    Substitution: Halogenated heptanedioic acid esters.

Scientific Research Applications

Heptanedioic acid, 2-methylene-, diethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of heptanedioic acid, 2-methylene-, diethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical processes. The methylene group can also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Heptanedioic acid, dimethyl ester
  • Pentanedioic acid, 2-methylene-, dimethyl ester
  • Hexanedioic acid, 2-methyl-5-methylene-, dimethyl ester

Uniqueness

Heptanedioic acid, 2-methylene-, diethyl ester is unique due to its specific substitution pattern and the presence of ethyl ester groups. This structural uniqueness imparts distinct reactivity and properties compared to similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

34762-19-1

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

diethyl 2-methylideneheptanedioate

InChI

InChI=1S/C12H20O4/c1-4-15-11(13)9-7-6-8-10(3)12(14)16-5-2/h3-9H2,1-2H3

InChI Key

PNSRVQKIEKYGPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC(=C)C(=O)OCC

Origin of Product

United States

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